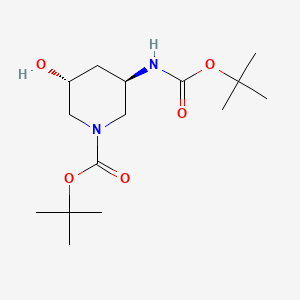![molecular formula C7H9N5 B14012534 1h-Pyrazolo[4,3-d]pyrimidin-7-amine,n,n-dimethyl- CAS No. 5444-24-6](/img/structure/B14012534.png)
1h-Pyrazolo[4,3-d]pyrimidin-7-amine,n,n-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1h-Pyrazolo[4,3-d]pyrimidin-7-amine,n,n-dimethyl- is a heterocyclic compound with a molecular formula of C5H5N5. This compound is part of the pyrazolo[4,3-d]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1h-Pyrazolo[4,3-d]pyrimidin-7-amine,n,n-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of substituted acrylic acids with suitable amines, followed by cyclization to form the pyrazolo[4,3-d]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes, including the use of transition-metal-free strategies and solid-phase synthesis techniques. These methods aim to achieve high yields and purity while minimizing environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
1h-Pyrazolo[4,3-d]pyrimidin-7-amine,n,n-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace leaving groups on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
1h-Pyrazolo[4,3-d]pyrimidin-7-amine,n,n-dimethyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1h-Pyrazolo[4,3-d]pyrimidin-7-amine,n,n-dimethyl- involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[4,3-d]pyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity and potential anti-cancer properties
Uniqueness
1h-Pyrazolo[4,3-d]pyrimidin-7-amine,n,n-dimethyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to selectively inhibit certain enzymes makes it a valuable compound in medicinal chemistry and drug development .
Propriétés
Numéro CAS |
5444-24-6 |
|---|---|
Formule moléculaire |
C7H9N5 |
Poids moléculaire |
163.18 g/mol |
Nom IUPAC |
N,N-dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine |
InChI |
InChI=1S/C7H9N5/c1-12(2)7-6-5(3-10-11-6)8-4-9-7/h3-4H,1-2H3,(H,10,11) |
Clé InChI |
BGQLYYLRGWQRFI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC=NC2=C1NN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-1H-benzo[D]imidazol-5-OL hydrochloride](/img/structure/B14012458.png)


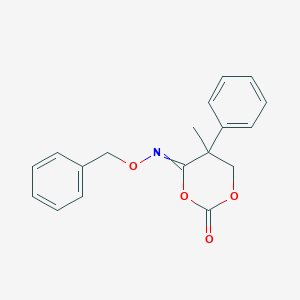
![6-[6-[4-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperazin-1-yl]pyridin-3-yl]-N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-1-propan-2-ylindazole-4-carboxamide](/img/structure/B14012463.png)
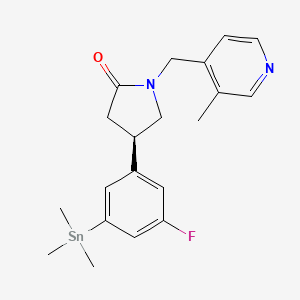
![2-Chloro-n-{4-[(4-nitrophenyl)sulfonyl]phenyl}acetamide](/img/structure/B14012471.png)
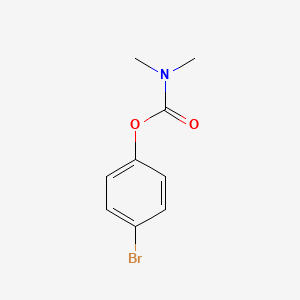
![4-Amino-N-[3-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]benzenesulfonamide](/img/structure/B14012480.png)
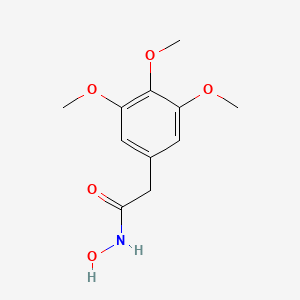
![4-Phenyl-9-oxa-2,4-diazabicyclo[4.3.0]non-10-ene-3,5-dione](/img/structure/B14012485.png)
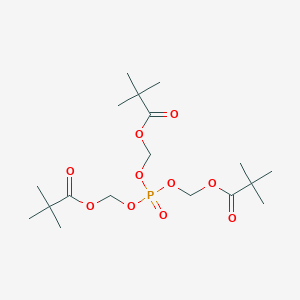
![2-[2-(Diaminomethylideneamino)ethyl]guanidine; sulfuric acid](/img/structure/B14012498.png)
